molecular formula C27H26F3NO3 B299951 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Numéro de catalogue B299951
Poids moléculaire: 469.5 g/mol
Clé InChI: PFDUEQBRMQGZAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mécanisme D'action

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide inhibits the activity of several kinases, including BTK, ITK, and TEC, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells and to induce apoptosis. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. In addition, N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the activity of other cancer drugs, which could improve the efficacy of combination therapies. However, one of the limitations of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potential toxicity, particularly in the hematopoietic system. This could limit its clinical use, particularly in patients with pre-existing hematological disorders.

Orientations Futures

There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the evaluation of its efficacy in clinical trials, particularly in patients with relapsed or refractory hematological malignancies. Another potential direction is the evaluation of its activity in combination with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide and to identify biomarkers that could be used to predict its efficacy in different types of cancer.

Méthodes De Synthèse

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)aniline to give the desired product. The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been reported in several research articles and is considered to be a straightforward process.

Applications De Recherche Scientifique

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. These findings suggest that N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has the potential to be used in combination with other cancer therapies to improve their efficacy.

Propriétés

Nom du produit

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Formule moléculaire

C27H26F3NO3

Poids moléculaire

469.5 g/mol

Nom IUPAC

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H26F3NO3/c1-33-24-10-6-5-9-22(24)26(32)31-23-17-20(27(28,29)30)13-16-25(23)34-21-14-11-19(12-15-21)18-7-3-2-4-8-18/h5-6,9-18H,2-4,7-8H2,1H3,(H,31,32)

Clé InChI

PFDUEQBRMQGZAT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

SMILES canonique

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.